molecular formula C11H15NO4 B1311963 Glycine, N-[(2,4-dimethoxyphenyl)methyl]- CAS No. 20839-79-6

Glycine, N-[(2,4-dimethoxyphenyl)methyl]-

Cat. No.: B1311963
CAS No.: 20839-79-6
M. Wt: 225.24 g/mol
InChI Key: AJVOIZUSHCYQHZ-UHFFFAOYSA-N
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Description

Glycine, N-[(2,4-dimethoxyphenyl)methyl]- is an organic compound with a unique structure that includes a benzylamino group substituted with two methoxy groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- typically involves the reaction of 2,4-dimethoxybenzylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Starting Materials: 2,4-dimethoxybenzylamine and glyoxylic acid.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- may involve more advanced techniques to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(2,4-dimethoxyphenyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Glycine, N-[(2,4-dimethoxyphenyl)methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzoic acid: Similar in structure but lacks the benzylamino group.

    2,4-Dimethoxybenzylamine: Similar but does not have the acetic acid moiety.

    2,4-Dimethoxyphenylacetic acid: Similar but lacks the benzylamino group.

Uniqueness

Glycine, N-[(2,4-dimethoxyphenyl)methyl]- is unique due to the presence of both the benzylamino and acetic acid functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-9-4-3-8(10(5-9)16-2)6-12-7-11(13)14/h3-5,12H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVOIZUSHCYQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453060
Record name (2,4-dimethoxy-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20839-79-6
Record name (2,4-dimethoxy-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(2,4-dimethoxybenzyl)glycine is prepared by the reaction of glycine with 2,4-dimethoxybenzaldehyde in the presence of sodium hydroxide, reduction with palladium-on-carbon in methanol and subsequent neutralisation with 2 N hydrochloric acid. The aqueous solution obtained is concentrated. 41.9 g of this mixture of N-(2,4-dimethoxybenzyl)-glycine and sodium chloride are stirred at 110° C. for 1.5 hours in 300 ml of dimethyl sulphoxide with 23.18 g (142 mmol) of isatoic acid anhydride. The mixture is poured into ca 2 liters of water and stirred for 0.5 hour. The separated crystals are filtered off under suction, washed with water and dried. After recrystallisation from ethyl acetate, there is obtained 3,4-dihydro-4-(2,4-dimethoxybenzyl)-2H-1,4-benzodiazepine-2,5(1H)-dione of melting point 151°-152.5° C.
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Synthesis routes and methods II

Procedure details

N-(2,4-Dimethoxybenzyl)glycine is prepared by reacting glycine with 2,4-dimethoxybenzaldehyde in the presence of sodium hydroxide, reducing with palladium-on-carbon in methanol and subsequently neutralizing with 2N hydrochloric acid. The aqueous solution obtained is concentrated. 18.6 g of the mixture of N-(2,4-dimethoxybenzyl)glycine and sodium chloride obtained are stirred at 80° and 90°, in each case for 1 hour, together with 60 ml of N,N-dimethylformamide and 10 g (50.6 mmol) of 6-chloroisatoic anhydride. The reaction mixture is evaporated and the residue is heated at 135°-140° for 5 hours in a high vacuum. The crystalline product is boiled in 90 ml of N,N-dimethylformamide, whereupon the mixture is poured into 400 ml of hot water. The mixture is left to cool to room temperature while stirring, then cooled to about 0° in an ice-bath, the product is filtered off under suction, rinsed with water and the material obtained is dissolved in 20 ml of hot N,N-dimethylformamide. After the addition of 150 ml of ethyl acetate the mixture is left to stand in an ice-bath for 1 hour, the product is filtered off under suction, rinsed with cold ethyl acetate and dried at 80° in vacuo. There is obtained 6-chloro-4-(2,4-dimethoxybenzyl)-3,4-dihydro-2H-1,4-benzodiazepine-2,5(1H)-dione of melting point 230°-231°.
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